7,12-dimethoxybenzo[a]anthracene
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Overview
Description
7,12-dimethoxybenzo[a]anthracene is a polycyclic aromatic hydrocarbon. It is a derivative of benzanthracene, with methoxy groups attached at the 7th and 12th positions. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and immunosuppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dimethoxybenzo[a]anthracene typically involves the oxidation of 1,8-dinitronaphthalene. The process begins with the reaction of 1,8-dinitronaphthalene with an appropriate amount of sodium hydroxide solution to produce 1,8-dinitrohydronaphthol. This intermediate is then oxidized in the presence of suitable oxidizing agents, such as metal salts, followed by acidification to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,12-dimethoxybenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in various substituted benzanthracenes.
Scientific Research Applications
7,12-dimethoxybenzo[a]anthracene is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Carcinogenesis Studies: It is used as a model compound to study the mechanisms of cancer development and progression.
Immunosuppression Research: It serves as a tool to investigate the effects of immunosuppressive agents and pathways.
Chemical Synthesis: It is used as a starting material or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 7,12-dimethoxybenzo[a]anthracene exerts its effects involves metabolic activation at the target organ. This compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutagenesis and carcinogenesis . Additionally, it affects the interleukin-2 pathway, contributing to its immunosuppressive properties .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound without methoxy groups.
7,12-Dimethylbenz(a)anthracene: A similar compound with methyl groups instead of methoxy groups at the 7th and 12th positions.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with different substitution patterns.
Uniqueness
7,12-dimethoxybenzo[a]anthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 7th and 12th positions enhances its solubility and alters its interaction with biological molecules compared to its unsubstituted or differently substituted analogs.
Properties
CAS No. |
16354-53-3 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7,12-dimethoxybenzo[a]anthracene |
InChI |
InChI=1S/C20H16O2/c1-21-19-15-9-5-6-10-16(15)20(22-2)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3 |
InChI Key |
PTYJZLYGAHHXDM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC |
Canonical SMILES |
COC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)OC |
16354-53-3 | |
Synonyms |
7,12-Dimethoxybenz[a]anthracene |
Origin of Product |
United States |
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